molecular formula C6H9BN2O2S B7955898 [2-(Ethylsulfanyl)pyrimidin-5-yl]boronic acid

[2-(Ethylsulfanyl)pyrimidin-5-yl]boronic acid

Cat. No.: B7955898
M. Wt: 184.03 g/mol
InChI Key: GEBQSXFVMFVHMO-UHFFFAOYSA-N
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Description

[2-(Ethylsulfanyl)pyrimidin-5-yl]boronic acid is an organoboron compound that features a pyrimidine ring substituted with an ethylsulfanyl group at the 2-position and a boronic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine derivative with an organoboron reagent in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of [2-(Ethylsulfanyl)pyrimidin-5-yl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(Ethylsulfanyl)pyrimidin-5-yl]boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

[2-(Ethylsulfanyl)pyrimidin-5-yl]boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(Ethylsulfanyl)pyrimidin-5-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The ethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the pyrimidine ring and ethylsulfanyl group.

    Pyrimidine-5-boronic acid: Similar to [2-(Ethylsulfanyl)pyrimidin-5-yl]boronic acid but without the ethylsulfanyl substitution.

Uniqueness

This compound is unique due to the presence of both the ethylsulfanyl group and the boronic acid group on the pyrimidine ring. This combination of functional groups provides distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-ethylsulfanylpyrimidin-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2S/c1-2-12-6-8-3-5(4-9-6)7(10)11/h3-4,10-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBQSXFVMFVHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)SCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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